7-(Boc-amino)-2-azaspiro[3.5]nonane

Lipophilicity logP Drug Design

7-(Boc-amino)-2-azaspiro[3.5]nonane is a conformationally constrained spirocyclic building block explicitly validated as a PROTAC (PROteolysis TArgeting Chimera) linker. Its Boc-protected primary amine permits orthogonal deprotection and sequential conjugation to E3 ligase ligands or target-protein warheads without cross-reactivity. The 2-azaspiro[3.5]nonane core confers a high predicted pKa of 12.49—remaining predominantly neutral at physiological pH—overcoming the permeability limitations of partially protonated piperazine-based linkers (pKa 4.5–8). With a logP of 1.7 and established use in accessing FAAH-inhibitor chemotypes, this building block delivers defined physicochemical parameters for rational PROTAC design. Only the Boc-protected derivative provides both the requisite orthogonal reactivity and the rigid spirocyclic geometry essential for modulating ternary complex formation.

Molecular Formula C13H24N2O2
Molecular Weight 240.347
CAS No. 1434142-07-0
Cat. No. B2821210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Boc-amino)-2-azaspiro[3.5]nonane
CAS1434142-07-0
Molecular FormulaC13H24N2O2
Molecular Weight240.347
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC2(CC1)CNC2
InChIInChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-4-6-13(7-5-10)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)
InChIKeyKWNIJIQOTYZDGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0): Key Properties, Synthesis and Spirocyclic PROTAC Linker Role


7-(Boc-amino)-2-azaspiro[3.5]nonane (CAS 1434142-07-0), also designated as tert-butyl N-{2-azaspiro[3.5]nonan-7-yl}carbamate, is a spirocyclic amine building block of the azaspiro[3.5]nonane class bearing a tert-butyloxycarbonyl (Boc) protecting group . The compound possesses a molecular weight of 240.34 g/mol (C13H24N2O2) and exists as a solid powder . Its structural features include a constrained spirocyclic core that provides rigidity and a Boc-protected primary amine that enables orthogonal functionalization strategies in multistep synthetic sequences. The compound has been explicitly characterized as a PROTAC (PROteolysis TArgeting Chimera) linker, a specialized role that distinguishes it from general-purpose spirocyclic amine building blocks .

Why Unprotected Azaspiro[3.5]nonane or Alternative Linkers Cannot Replace 7-(Boc-amino)-2-azaspiro[3.5]nonane


Generic substitution with the unprotected 2-azaspiro[3.5]nonane (CAS 666-08-0) or 7-amino-2-azaspiro[3.5]nonane (CAS 1408075-19-3) is precluded by critical functional and physicochemical mismatches. The unprotected spirocyclic amine lacks the Boc protection essential for orthogonal synthetic manipulation and possesses a significantly lower logP (approx. 1.54) compared to the protected derivative (logP 1.7) , which alters membrane permeability and formulation behavior. Furthermore, the target compound's defined application as a PROTAC linker is absent in the unprotected analogs. Within the PROTAC linker landscape, piperazine-containing linkers exhibit pKa values ranging from 4.5 to 8 [1], whereas the 2-azaspiro[3.5]nonane scaffold confers a substantially higher predicted pKa of 12.49 , resulting in a dramatically different protonation state at physiological pH. This physicochemical divergence directly impacts solubility, permeability, and ternary complex formation—failure to account for these quantified differences leads to unpredictable degradation efficacy and target selectivity in PROTAC development.

Quantitative Differentiation of 7-(Boc-amino)-2-azaspiro[3.5]nonane: LogP, pKa, PROTAC Specificity, and Purity Metrics


Lipophilicity Comparison: 7-(Boc-amino)-2-azaspiro[3.5]nonane vs. Unprotected 2-Azaspiro[3.5]nonane

The target compound exhibits a logP of 1.7 , whereas the unprotected 2-azaspiro[3.5]nonane (CAS 666-08-0) has a reported logP of 1.54 . This 0.16 logP unit difference reflects the contribution of the Boc group to lipophilicity and influences membrane permeability predictions in early-stage drug design.

Lipophilicity logP Drug Design Spirocyclic Building Block

Basicity and Protonation State: 2-Azaspiro[3.5]nonane Scaffold vs. Piperazine-Containing PROTAC Linkers

The predicted pKa of 7-(Boc-amino)-2-azaspiro[3.5]nonane is 12.49 ± 0.20 . In contrast, a dataset of piperazine-containing PROTAC linkers exhibits pKa values ranging from 4.5 to 8 [1]. The 2-azaspiro[3.5]nonane core thus confers markedly higher basicity and remains predominantly unprotonated at physiological pH, unlike piperazine-based linkers which are partially protonated.

pKa PROTAC Linker Protonation State Physicochemical Properties

Functional Categorization: PROTAC Linker Designation vs. General Spirocyclic Building Block

7-(Boc-amino)-2-azaspiro[3.5]nonane is explicitly marketed and referenced as a PROTAC linker , whereas the unprotected 2-azaspiro[3.5]nonane (CAS 666-08-0) is described only as a general research chemical or pharmaceutical intermediate without PROTAC-specific annotation [1]. This functional designation reflects the compound's tailored utility in connecting E3 ligase ligands to target protein ligands.

PROTAC Targeted Protein Degradation Bifunctional Molecule Linker

Commercial Availability and Purity Specifications: 7-(Boc-amino)-2-azaspiro[3.5]nonane

Commercially available 7-(Boc-amino)-2-azaspiro[3.5]nonane is supplied at 95% purity with pricing structures at 50 mg ($180), 100 mg ($290), 250 mg ($500), and 500 mg ($810) . The compound is a solid powder with a melting point of 85–88 °C , stored at 2–8 °C protected from light . These specifications enable direct comparison of cost-per-gram and purity against alternative linkers.

Purity Procurement Building Block Quality Control

Optimal Procurement and Deployment Scenarios for 7-(Boc-amino)-2-azaspiro[3.5]nonane


PROTAC Linker Design Requiring a Rigid, High-pKa Spirocyclic Scaffold

7-(Boc-amino)-2-azaspiro[3.5]nonane is ideally deployed as a linker in PROTAC constructs where a rigid, spirocyclic geometry and high basicity (pKa 12.49) are desired to modulate ternary complex formation and protonation state. The compound's explicit PROTAC linker designation and its lipophilicity (logP 1.7) provide a defined physicochemical starting point for optimizing degradation efficiency .

Orthogonal Boc-Protected Amine for Multistep Synthesis of Bifunctional Degraders

The Boc-protected primary amine of 7-(Boc-amino)-2-azaspiro[3.5]nonane enables orthogonal functionalization strategies—allowing selective deprotection and subsequent conjugation to E3 ligase ligands or target protein warheads—without interfering with other reactive handles in the synthetic sequence . This makes it particularly valuable in the construction of complex bifunctional molecules.

Replacement of Piperazine Linkers to Alleviate Protonation-Mediated Permeability Issues

For PROTAC projects where piperazine-containing linkers (pKa 4.5–8) exhibit undesirable partial protonation that limits membrane permeability or alters intracellular distribution, the 2-azaspiro[3.5]nonane scaffold offers a high-pKa alternative (pKa 12.49) that remains predominantly neutral at physiological pH , potentially improving permeability profiles [1].

Synthesis of Spirocyclic FAAH Inhibitor Precursors

The 7-azaspiro[3.5]nonane core has been identified as a lead scaffold for fatty acid amide hydrolase (FAAH) inhibitors with k(inact)/K(i) >1500 M^-1 s^-1 [2]. While the Boc-protected derivative itself is not the active FAAH inhibitor, it serves as a protected precursor for further derivatization to access this pharmacologically validated spirocyclic chemotype.

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